molecular formula C13H13N3O B12312160 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B12312160
M. Wt: 227.26 g/mol
InChI Key: UEKSENAAJMBYPP-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the pyrazolo-diazepine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the following steps :

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods

the scalable synthesis described above can be adapted for industrial applications, ensuring the availability of the compound for further research and development .

Chemical Reactions Analysis

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Selective reduction of the lactam is achieved using borane.

    Substitution: The compound undergoes substitution reactions, particularly arylation, using Buchwald and Chan conditions.

    Cyclization: The cyclization process is a key step in its synthesis.

Common reagents used in these reactions include borane, tert-butyloxycarbonyl protecting group, and various boronic acids for arylation . The major products formed from these reactions are derivatives of the pyrazolo-diazepine scaffold .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications, including :

    Medicinal Chemistry: It serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.

    Biological Research: The compound is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: Its derivatives are explored for various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can be compared with other similar compounds, such as :

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in their fusion with the pyridine ring.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar diazepine ring but differ in their substitution patterns and biological activities.

    Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern and exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a scaffold for drug design .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C13H13N3O/c17-13-12-9-11(10-5-2-1-3-6-10)15-16(12)8-4-7-14-13/h1-3,5-6,9H,4,7-8H2,(H,14,17)

InChI Key

UEKSENAAJMBYPP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NN2C1)C3=CC=CC=C3

Origin of Product

United States

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